1-(2-Chloroethyl)-1-nitroso-3-(2-norbornyl)urea

Description

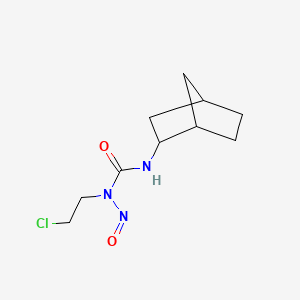

3-(6-Bicyclo[2.2.1]heptanyl)-1-(2-chloroethyl)-1-nitrosourea is a synthetic compound known for its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound consists of a bicyclic heptane ring system, a chloroethyl group, and a nitrosourea moiety, which contribute to its distinctive chemical properties and reactivity.

Properties

CAS No. |

13909-13-2 |

|---|---|

Molecular Formula |

C10H16ClN3O2 |

Molecular Weight |

245.70 g/mol |

IUPAC Name |

3-(2-bicyclo[2.2.1]heptanyl)-1-(2-chloroethyl)-1-nitrosourea |

InChI |

InChI=1S/C10H16ClN3O2/c11-3-4-14(13-16)10(15)12-9-6-7-1-2-8(9)5-7/h7-9H,1-6H2,(H,12,15) |

InChI Key |

VGFFLHYAQABHTR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2CC1CC2NC(=O)N(CCCl)N=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Bicyclo[2.2.1]heptanyl)-1-(2-chloroethyl)-1-nitrosourea typically involves multiple steps, starting with the preparation of the bicyclic heptane ring system. This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by functionalization of the resulting bicyclic compound. The chloroethyl group is introduced via alkylation reactions, and the nitrosourea moiety is formed through the reaction of the corresponding amine with nitrosyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of 3-(6-Bicyclo[2.2.1]heptanyl)-1-(2-chloroethyl)-1-nitrosourea may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(6-Bicyclo[2.2.1]heptanyl)-1-(2-chloroethyl)-1-nitrosourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the nitrosourea moiety to amine derivatives.

Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloroethyl group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, amine derivatives, and various substituted compounds depending on the nature of the nucleophile used in substitution reactions.

Scientific Research Applications

In Vitro Studies

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines:

- P388 murine leukemia cells : Showed a 50% inhibition of cell growth at concentrations around 6 to 7 µM.

The structure-activity relationship indicates that modifications in substituents do not significantly alter cytotoxicity, highlighting the compound's robust activity profile.

In Vivo Studies

In vivo studies confirm the efficacy of this compound in tumor models:

- Blood-brain barrier penetration : Essential for treating central nervous system tumors, allowing therapeutic concentrations to be reached in brain tissue.

Case Studies

Several clinical trials and studies have explored the use of nitrosoureas in treating malignancies:

- Hodgkin's Disease : A study reported significant efficacy in reducing tumor burden using BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea).

- Brain Tumors : Randomized trials indicated effectiveness in tumor reduction despite associated risks such as acute nonlymphocytic leukemia.

Toxicity and Carcinogenicity

Nitrosoureas, including 1-(2-Chloroethyl)-1-nitroso-3-(2-norbornyl)urea, are linked to various toxic effects:

- Myelosuppression : A common side effect observed in patients undergoing treatment.

- Secondary malignancies : The International Agency for Research on Cancer has classified some nitrosoureas as probably carcinogenic to humans (Group 2A).

Mechanism of Action

The mechanism of action of 3-(6-Bicyclo[2.2.1]heptanyl)-1-(2-chloroethyl)-1-nitrosourea involves the alkylation of nucleophilic sites in biological molecules, such as DNA and proteins. The chloroethyl group forms covalent bonds with nucleophilic atoms, leading to the formation of cross-links and subsequent disruption of molecular function. This can result in the inhibition of DNA replication and transcription, ultimately leading to cell death. The nitrosourea moiety also contributes to the compound’s reactivity by generating reactive intermediates that further enhance its alkylating potential.

Comparison with Similar Compounds

Similar Compounds

1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: Similar structure but with a cyclohexyl group instead of a bicyclic heptane ring.

1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea: Contains a methyl-substituted cyclohexyl group.

1-(2-Chloroethyl)-3-(2-hydroxyethyl)-1-nitrosourea: Features a hydroxyethyl group instead of a bicyclic ring.

Uniqueness

3-(6-Bicyclo[2.2.1]heptanyl)-1-(2-chloroethyl)-1-nitrosourea is unique due to its bicyclic heptane ring system, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development in various scientific fields.

Biological Activity

1-(2-Chloroethyl)-1-nitroso-3-(2-norbornyl)urea, commonly referred to as a nitrosourea compound, is a member of a class of alkylating agents that have been extensively studied for their biological activity, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and relevant case studies.

Nitrosoureas exert their cytotoxic effects primarily through the formation of highly reactive alkylating species. Upon administration, this compound undergoes metabolic conversion to generate the active (2-chloroethyl)diazonium ion. This ion interacts with cellular macromolecules, leading to DNA cross-linking and subsequent cell death. The cellular uptake and activity of this compound have been shown to correlate with the amount of active species formed rather than the initial drug dose administered .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, research on P388 murine leukemia cells indicated that this compound produces a 50% inhibition of cell growth at concentrations around 6 to 7 µM of active species formed per cell volume . The structure-activity relationship suggests that modifications in the N-3 substituent do not significantly affect the compound's cytotoxicity.

In Vivo Studies

In vivo studies have further supported the efficacy of this compound in tumor models. For example, studies involving animal models have shown that nitrosourea compounds can penetrate the blood-brain barrier effectively, which is crucial for treating central nervous system tumors . The ability to reach therapeutic concentrations in brain tissue enhances its potential as a chemotherapeutic agent for brain cancers.

Case Studies

Several clinical trials have investigated the use of nitrosoureas in treating various malignancies:

- Hodgkin's Disease : A notable study reported on the use of BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea) in advanced Hodgkin's disease, where it demonstrated significant efficacy in reducing tumor burden .

- Brain Tumors : In randomized trials involving patients with brain tumors, nitrosoureas were associated with cases of acute nonlymphocytic leukemia (ANLL), suggesting a potential risk linked to their use but also highlighting their effectiveness in tumor reduction .

Toxicity and Carcinogenicity

The nitrosourea class has been linked to various toxic effects, including myelosuppression and secondary malignancies. The International Agency for Research on Cancer (IARC) has classified some nitrosoureas as probably carcinogenic to humans (Group 2A), based on evidence from animal studies and limited human data .

Comparative Analysis

The following table summarizes key findings related to the biological activity and toxicity profiles of various nitrosourea compounds:

| Compound Name | Mechanism of Action | Effective Dose (µM) | Carcinogenic Classification |

|---|---|---|---|

| This compound | Alkylation of DNA | 6-7 | Not established |

| BCNU | Alkylation; DNA cross-linking | Varies | Group 2A |

| CCNU | Alkylation; DNA damage | Varies | Group 2A |

| Methyl-CCNU | Alkylation; DNA damage | Varies | Group 1 |

Q & A

What are the optimal synthetic routes and characterization methods for 1-(2-Chloroethyl)-1-nitroso-3-(2-norbornyl)urea?

Basic

The synthesis typically involves reacting 1-(2-chloroethyl)-3-(2-norbornyl)urea with sodium nitrite under acidic conditions to introduce the nitroso group. Characterization requires a combination of NMR (¹H, ¹³C) to confirm the urea backbone and nitroso moiety, mass spectrometry for molecular weight validation, and X-ray crystallography (if crystalline) to resolve stereochemical details. For purity assessment, HPLC with UV detection at 220–250 nm is recommended due to the nitroso group's absorbance .

How does this compound induce DNA crosslinking, and what assays validate this mechanism?

Basic

The compound alkylates DNA at the O⁶ position of guanine, forming chloroethyl adducts that evolve into interstrand crosslinks (ICLs) via intramolecular rearrangement. Alkaline elution assays are standard for quantifying ICLs: cells treated with the compound are lysed, DNA is loaded onto filters, and crosslinking is measured by reduced elution rates under alkaline conditions. Complementary techniques include comet assays to visualize DNA damage and LC-MS/MS to identify specific adducts (e.g., 1,2-ethano-Guanine adducts) .

What are the critical toxicity parameters and safety protocols for handling this compound?

Basic

Acute toxicity studies report LD₅₀ values of 56 mg/kg (mice, oral) and 83 mg/kg (rats, oral). Researchers must use glove boxes or fume hoods due to its carcinogenic potential (N-nitroso class) and volatility. Decomposition releases toxic Cl⁻ and NOₓ fumes; thus, storage should be in airtight containers at –20°C under argon. In vitro work requires serum-containing media to stabilize the compound and mitigate spontaneous hydrolysis .

How can structural modifications enhance the therapeutic index of this nitrosourea derivative?

Advanced

Modifying the norbornyl moiety to improve lipophilicity can enhance blood-brain barrier penetration for glioblastoma models. For example, substituting 2-norbornyl with a cyclohexyl group (as in lomustine) increases CNS bioavailability. Pharmacokinetic optimization via PEGylation or encapsulation in liposomes may reduce renal toxicity. Computational docking studies (e.g., AutoDock Vina) can predict binding affinity to O⁶-alkylguanine-DNA alkyltransferase (AGT), a resistance protein .

What pharmacokinetic challenges are associated with this compound, and how are they addressed?

Advanced

The compound exhibits rapid plasma clearance (t₁/₂ ~15–30 min) due to hydrolysis and AGT-mediated detoxification. To prolong activity, co-administration with AGT inhibitors like O⁶-benzylguanine is effective. Population pharmacokinetic models (NONMEM) can optimize dosing schedules, while microdialysis in rodent brains quantifies tumor tissue penetration .

What combination therapies synergize with this compound to overcome drug resistance?

Advanced

Combining with temozolomide (a methylating agent) or PARP inhibitors (e.g., olaparib) potentiates cytotoxicity in AGT-overexpressing tumors. In glioblastoma, concurrent use with radiation enhances crosslink formation. Dose-escalation studies (3+3 design) are recommended to identify synergistic ratios without overlapping hematologic toxicity .

How do tumor cell lines develop resistance to this compound, and what reversal strategies exist?

Advanced

Resistance arises from AGT upregulation or defective mismatch repair (MMR) pathways. AGT activity can be measured via ELISA or Western blot. To reverse resistance, siRNA knockdown of AGT or use of decoy substrates (e.g., O⁶-(4-bromothenyl)guanine) is effective. MMR-deficient lines require checkpoint kinase inhibitors (e.g., AZD7762) to restore apoptosis .

What analytical methods ensure stability and purity during preclinical studies?

Methodological

Stability is assessed via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient). Degradation products (e.g., 2-chloroethyl isocyanate) are monitored at 254 nm. For long-term storage, lyophilization with mannitol (1:1 w/w) prevents hydrolysis. Purity >98% is validated by elemental analysis (C, H, N within ±0.4%) .

Which preclinical models best recapitulate the compound’s antitumor efficacy?

Advanced

Orthotopic glioblastoma models (e.g., U87-MG in nude mice) are ideal for assessing CNS penetration. Subcutaneous xenografts (e.g., HT-29 colon carcinoma) evaluate systemic efficacy. Patient-derived xenografts (PDXs) with intact AGT expression better predict clinical response. Bioluminescence imaging (Luciferase-tagged cells) quantifies tumor regression .

How should contradictory cytotoxicity data across cell lines be resolved?

Methodological

Contradictions often stem from variable AGT activity or differential DNA repair capacity. Stratify cell lines by AGT expression (low vs. high) using qRT-PCR. Cross-validate with clonogenic assays under hypoxia (3% O₂) to mimic tumor microenvironments. Statistical analysis (ANOVA with Tukey post-hoc) identifies outliers attributable to experimental artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.